molecular formula C5H10O B1202030 1-Penten-3-OL CAS No. 616-25-1

1-Penten-3-OL

Cat. No.: B1202030
CAS No.: 616-25-1
M. Wt: 86.13 g/mol
InChI Key: VHVMXWZXFBOANQ-UHFFFAOYSA-N
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Description

1-Penten-3-OL, also known as ethyl vinyl carbinol, is an organic compound with the molecular formula C5H10O. It is a colorless to pale yellow liquid with a mild grassy-green odor. This compound is found naturally in various foods such as bananas, oranges, raspberries, and asparagus . It is used as a flavor and fragrance agent due to its pleasant aroma .

Mechanism of Action

Target of Action

1-Penten-3-OL, also known as Ethyl vinyl carbinol , is a compound that has been found to interact with the liver-specific isozyme of alcohol dehydrogenase (L-ADH) . This enzyme plays a crucial role in the metabolism of various substances within the liver.

Mode of Action

The interaction of this compound with its target, L-ADH, involves serving as a substrate for this enzyme . This suggests that this compound may be metabolized by L-ADH, leading to changes in the enzyme’s activity and potentially influencing various metabolic processes.

Biochemical Pathways

It has been suggested that this compound may be involved in the fatty acid-oxylipin metabolic cycle . In this cycle, this compound could potentially act as a messenger molecule, inducing the upregulation of the synthesis of various other compounds, such as methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 .

Pharmacokinetics

Given its interaction with l-adh, it is likely that this compound is metabolized in the liver .

Result of Action

Its potential role in the fatty acid-oxylipin metabolic cycle suggests that it may influence the production of various bioactive compounds, potentially affecting a range of physiological processes .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound is flammable, and its vapors may form explosive mixtures with air . Therefore, the presence of heat, hot surfaces, sparks, open flames, and other ignition sources could potentially influence the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

1-Penten-3-OL is involved in several biochemical reactions, particularly in plants. It is produced through the lipoxygenase pathway, where it is derived from the oxidation of linoleic acid. The enzyme lipoxygenase catalyzes the formation of hydroperoxides, which are then converted into this compound by hydroperoxide lyase . This compound interacts with various enzymes and proteins, including those involved in the defense mechanisms of plants. For example, in tomato plants, this compound is produced in response to mechanical wounding and plays a role in the plant’s defense against herbivores .

Cellular Effects

This compound has been shown to influence various cellular processes. In plants, it acts as a signaling molecule that can induce the expression of defense-related genes. This compound affects cell signaling pathways, particularly those involving jasmonic acid, a plant hormone involved in stress responses . Additionally, this compound can modulate gene expression and cellular metabolism, leading to the production of other volatile compounds that contribute to the plant’s defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It binds to receptors and enzymes involved in the lipoxygenase pathway, leading to the production of signaling molecules such as jasmonic acid . This compound can also act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it can inhibit certain enzymes involved in the degradation of hydroperoxides, thereby enhancing the production of defense-related compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions but can degrade when exposed to light and oxygen . Over time, the concentration of this compound may decrease, leading to changes in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including gastrointestinal irritation and central nervous system depression . These findings highlight the importance of dosage in determining the safety and efficacy of this compound in biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It is produced through the lipoxygenase pathway, where linoleic acid is converted into hydroperoxides, which are then cleaved to form this compound . This compound can also influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, particularly those involved in defense responses, such as leaves and stems .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its role in the cell. It can be found in the cytoplasm, where it interacts with enzymes involved in the lipoxygenase pathway . Additionally, this compound can be targeted to specific organelles, such as chloroplasts, where it plays a role in the production of volatile compounds involved in plant defense .

Chemical Reactions Analysis

1-Penten-3-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-Penten-3-OL can be compared with other similar compounds such as:

    1-Pentanol: Both compounds have similar molecular structures, but 1-Pentanol lacks the double bond present in this compound.

    2-Penten-1-OL: This compound has a similar structure but differs in the position of the hydroxyl group.

    3-Penten-2-OL: Another similar compound with the hydroxyl group located at a different position on the carbon chain.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

pent-1-en-3-ol
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InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3
Source PubChem
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InChI Key

VHVMXWZXFBOANQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID70862293
Record name 1-Penten-3-ol
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Molecular Weight

86.13 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless, mobile liquid; powerful, grassy-green odour
Record name 1-Penten-3-ol
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

114.00 °C. @ 760.00 mm Hg
Record name 1-Penten-3-ol
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Solubility

90.1 mg/mL at 25 °C, sparsely soluble in water; miscible in ether, Miscible at room temperature (in ethanol)
Record name 1-Penten-3-ol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.831-0.837
Record name 1-Penten-3-ol
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Vapor Pressure

9.68 [mmHg]
Record name 1-Penten-3-ol
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CAS No.

616-25-1
Record name 1-Penten-3-ol
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Record name 1-PENTEN-3-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-Penten-3-ol?

A1: The molecular formula of this compound is C5H10O, and its molecular weight is 86.13 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several studies utilize gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound in various matrices. [] []

Q3: Has the stability of this compound been studied in food systems?

A3: Research has shown that this compound can be used as an indicator of lipid oxidation in food products like granola bars enriched with fish oil. [] Additionally, its presence and concentration changes have been observed in salted hairtail fish during processing. []

Q4: Is this compound utilized as a reactant in any notable chemical reactions?

A4: Yes, this compound can be used as a starting material in the multi-stage synthesis of vinyloxypentene, which upon pyrolysis yields 3-ethyl-4-pentenal. []

Q5: Has this compound been used in the synthesis of other compounds?

A5: Yes, it has been employed in the synthesis of pheromones with acetal structures through radical additions to divinyl ketone. []

Q6: Are there any studies exploring the structure-activity relationship of this compound derivatives?

A6: Yes, researchers have investigated the trans-esterification reaction of 5-phenyl-1-penten-3-ol, a derivative of this compound, using Pseudomonas cepacia lipase. The study highlighted the impact of acyl donor choice and thiacrown ether additives on the reaction rate and enantioselectivity. []

Q7: Does the scientific literature discuss the environmental impact of this compound?

A7: While specific ecotoxicological data might be limited, research suggests that this compound, as a volatile organic compound, plays a role in plant-insect interactions. For instance, it is found in the volatile profile of tea shoots and has been implicated in attracting the parasitic wasp Apanteles sp., a natural enemy of tea geometrids. [, ]

Q8: Are there studies investigating the dissolution and solubility of this compound?

A8: While specific studies focusing solely on the dissolution and solubility of this compound might be limited within the provided research papers, its use in various applications, such as in the synthesis of pheromones [] and as a starting material for vinyloxypentene production, [] suggests its solubility in organic solvents.

Q9: Does this compound exhibit any biological activity in plants?

A9: Research indicates that this compound is a volatile organic compound produced by plants, specifically identified in soybean, green beans, and tea leaves. [, ] In soybeans, it is considered a precursor to the "raw-bean" aroma compound ethyl vinyl ketone. []

Q10: What is the role of this compound in plant-insect interactions?

A10: this compound, as a component of tea shoot volatiles, has been found to elicit electroantennogram (EAG) responses and influence the behavior of Apanteles sp. parasitic wasps. This suggests its potential role as a semiochemical in attracting beneficial insects for pest control in tea plantations. []

Q11: How does this compound contribute to the aroma profile of food?

A11: In studies analyzing the flavor profile of various food items, this compound was identified as a key contributor. In squid, it plays a significant role in its characteristic aroma. [] In black tea, it is recognized as a crucial volatile flavor component. [, ]

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